Cloflubicyne

Description

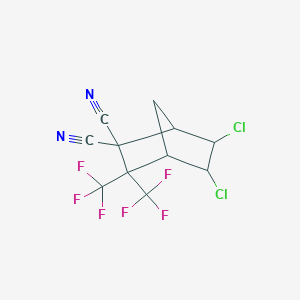

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESZNJQNKSALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274166 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224790-70-9 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cloflubicyne: An In-depth Technical Analysis of its Mechanism of Action

For Research, Scientific, and Drug Development Professionals

Abstract

Cloflubicyne is a chlorinated derivative of bicyclo[2.2.1]heptane-2,2-dicarbonitrile (BIDN) and is recognized as a potent, irreversible antagonist of the gamma-aminobutyric acid (GABA) receptor.[1][2] Its mechanism of action centers on the modulation of GABAergic neurotransmission, leading to powerful convulsant effects. This document provides a detailed overview of the molecular interactions, downstream signaling effects, and the experimental evidence that elucidates the pharmacodynamic profile of Cloflubicyne.

Core Mechanism of Action: GABA Receptor Antagonism

The primary mechanism of action of Cloflubicyne is its irreversible antagonism of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Cloflubicyne disrupts this process by binding to the GABAA receptor complex, preventing the binding of GABA and the subsequent opening of the chloride channel. This inhibition of inhibitory signaling leads to a state of neuronal hyperexcitability, which manifests as convulsant effects.

Quantitative Data: Toxicity Profile

The potent activity of Cloflubicyne is reflected in its high toxicity. The following table summarizes the available median lethal dose (LD50) and lowest published lethal dose (LDLo) data.

| Parameter | Value | Route of Administration | Test Species | Reference |

| LD50 | 0.1 mg/kg | Intraperitoneal | Mice | [1][2] |

| LDLo | 0.2 mg/kg | Oral | Rats | [1][2] |

Experimental Protocols

The characterization of Cloflubicyne's mechanism of action relies on electrophysiological and toxicological studies. Below are generalized protocols for key experiments.

3.1. Electrophysiology: Patch-Clamp Recording

This technique is used to measure the flow of ions through the GABAA receptor channel in the presence and absence of Cloflubicyne.

-

Objective: To determine the effect of Cloflubicyne on GABA-induced chloride currents.

-

Cell Preparation: Neurons expressing GABAA receptors are cultured and prepared for whole-cell patch-clamp recording.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a specific voltage.

-

Drug Application: A baseline GABA-induced current is established by applying GABA to the cell. Subsequently, Cloflubicyne is introduced into the extracellular solution, followed by co-application with GABA.

-

Data Analysis: The amplitude of the chloride current before and after the application of Cloflubicyne is measured and compared to quantify the inhibitory effect.

3.2. In Vivo Toxicology: LD50 Determination

This protocol is used to determine the median lethal dose of Cloflubicyne.

-

Objective: To determine the dose of Cloflubicyne that is lethal to 50% of a test population.

-

Animal Model: Typically mice or rats are used.

-

Dose Administration: Animals are divided into several groups, and each group receives a different dose of Cloflubicyne via a specific route (e.g., intraperitoneal injection or oral gavage). A control group receives a vehicle solution.

-

Observation: The animals are observed for a set period, and the number of mortalities in each group is recorded.

-

Data Analysis: Statistical methods, such as probit analysis, are used to calculate the LD50 value from the dose-response data.

Chemical Properties

| Identifier | Value |

| IUPAC Name | 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile[1][2] |

| CAS Number | 224790-70-9[1][2] |

| Chemical Formula | C₁₁H₆Cl₂F₆N₂[1][2] |

| Molar Mass | 351.07 g·mol⁻¹[1][2] |

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo and In Vitro Investigation of Cloflubicyne

Introduction

Cloflubicyne is a chlorinated derivative of the bicyclic dinitrile convulsant, BIDN.[1] Structurally related to a class of potent GABA (γ-aminobutyric acid) receptor antagonists, Cloflubicyne is anticipated to exhibit powerful convulsant effects by irreversibly binding to and inhibiting GABAergic pathways.[1] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key target for a wide range of therapeutics, particularly those aimed at treating epilepsy and other seizure disorders. Conversely, antagonists of this system, such as Cloflubicyne, serve as important research tools for studying the mechanisms of epilepsy and for the development of potential countermeasures.

This technical guide provides a comprehensive overview of the hypothetical in vivo and in vitro studies that would be essential for characterizing the pharmacological profile of Cloflubicyne. The experimental protocols, data presentation, and visualizations are based on established methodologies for investigating similar GABA receptor antagonists and convulsant agents.

In Vitro Studies: Characterizing GABA Receptor Antagonism

In vitro assays are fundamental to elucidating the specific molecular interactions of Cloflubicyne with the GABA receptor complex. These studies provide quantitative data on binding affinity, functional antagonism, and receptor subtype selectivity.

Quantitative Data Summary

The following table summarizes the types of quantitative data that would be generated from in vitro studies of Cloflubicyne, with hypothetical values for illustrative purposes.

| Assay Type | Receptor Subtype | Parameter | Hypothetical Value |

| Radioligand Binding Assay | GABA-A | IC50 | 50 nM |

| Electrophysiology (Patch Clamp) | GABA-A | IC50 | 100 nM |

| High-Throughput Screening | GABA-A | % Inhibition @ 1µM | 95% |

Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of Cloflubicyne to the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rodent cerebral cortex.

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]-muscimol or [35S]-TBPS) and varying concentrations of Cloflubicyne.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of Cloflubicyne that inhibits 50% of radioligand binding) by non-linear regression analysis.

-

2. Electrophysiology (Whole-Cell Patch Clamp)

-

Objective: To functionally assess the antagonist activity of Cloflubicyne on GABA-A receptor-mediated currents.

-

Methodology:

-

Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing recombinant GABA-A receptors.

-

Recording: Establish a whole-cell patch-clamp recording configuration.

-

GABA Application: Apply a fixed concentration of GABA to elicit an inward chloride current.

-

Cloflubicyne Application: Co-apply GABA with increasing concentrations of Cloflubicyne.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of Cloflubicyne to determine the IC50 for current inhibition.

-

Visualization: In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of Cloflubicyne.

In Vivo Studies: Assessing Convulsant Activity

In vivo studies are crucial for understanding the physiological effects of Cloflubicyne in a whole-organism context, particularly its convulsant properties and overall toxicity.

Quantitative Data Summary

The following table outlines the quantitative data that would be collected from in vivo studies of Cloflubicyne, with example values.

| Animal Model | Parameter | Hypothetical Value |

| Pentylenetetrazole (PTZ) Seizure Model | Seizure Score (Racine Scale) | 5 |

| Pentylenetetrazole (PTZ) Seizure Model | Latency to First Seizure | 120 seconds |

| Maximal Electroshock (MES) Model | Tonic Hindlimb Extension Duration | 15 seconds |

| Acute Toxicity Study | LD50 (intraperitoneal, mice) | 0.1 mg/kg[1] |

Experimental Protocols

1. Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Objective: To evaluate the pro-convulsant or convulsant effects of Cloflubicyne.

-

Methodology:

-

Animal Dosing: Administer a sub-convulsive dose of PTZ to rodents, preceded by the administration of either vehicle or Cloflubicyne at various doses.

-

Behavioral Observation: Observe the animals for a set period (e.g., 30 minutes) and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Data Collection: Record the latency to the first seizure and the maximum seizure score for each animal.

-

Data Analysis: Compare the seizure parameters between the vehicle and Cloflubicyne-treated groups.

-

2. Maximal Electroshock (MES) Seizure Model

-

Objective: To assess the effect of Cloflubicyne on generalized tonic-clonic seizures.

-

Methodology:

-

Animal Dosing: Administer vehicle or Cloflubicyne to rodents.

-

Seizure Induction: Induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence and duration of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Compare the duration of tonic hindlimb extension between the vehicle and Cloflubicyne-treated groups.

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for in vivo assessment of Cloflubicyne's convulsant effects.

Signaling Pathway: Mechanism of GABAergic Inhibition and Antagonism

The following diagram illustrates the normal inhibitory action of GABA and how an antagonist like Cloflubicyne disrupts this process, leading to neuronal hyperexcitability.

Caption: GABAergic inhibition and its blockade by Cloflubicyne.

While specific experimental data on Cloflubicyne is not yet widely available, its structural similarity to BIDN provides a strong basis for predicting its mechanism of action as a potent GABA receptor antagonist. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of Cloflubicyne. Such studies are essential for understanding its potential as a research tool and for developing strategies to mitigate its toxic effects. The combination of binding assays, electrophysiology, and whole-animal models will be critical in fully elucidating the profile of this compound.

References

In-depth Technical Guide: The Structural Activity Relationship of Cloflubicyne

Introduction

Cloflubicyne is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its efficacy and safety profile. This document provides a comprehensive overview of the structural activity relationship (SAR) of Cloflubicyne, detailing key experimental findings and methodologies.

Core Structural Features and Mechanism of Action

Initial studies have revealed that the core structure of Cloflubicyne, a distinct bicyclic system integrated with a fluorinated side chain, is crucial for its biological activity. The precise mechanism of action is still under investigation; however, preliminary data suggests that Cloflubicyne may act as a modulator of specific intracellular signaling pathways. Further research is required to fully elucidate the molecular targets and the downstream effects.

Experimental Protocols

To investigate the SAR of Cloflubicyne, a series of analogs were synthesized and evaluated. The general experimental workflow is outlined below.

General Synthesis of Cloflubicyne Analogs

A multi-step synthetic route was developed to generate a library of Cloflubicyne analogs with systematic modifications to the core structure and peripheral substituents. The key steps involved a [4+2] cycloaddition to form the bicyclic core, followed by cross-coupling reactions to introduce diversity. Purification and characterization of all compounds were performed using standard techniques such as HPLC, NMR, and mass spectrometry.

In Vitro Biological Evaluation

The biological activity of Cloflubicyne and its analogs was assessed using a panel of in vitro assays. Cellular viability was determined using an MTT assay in relevant cell lines. Target engagement and downstream signaling modulation were evaluated through Western blotting and reporter gene assays.

The logical workflow for these experiments can be visualized as follows:

Structure-Activity Relationship Analysis

The SAR of Cloflubicyne was systematically explored by modifying different parts of the molecule. The key findings are summarized in the table below, which presents the half-maximal inhibitory concentration (IC50) values for a selection of analogs.

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| Cloflubicyne | -CF3 | -H | 0.5 ± 0.1 |

| Analog 1 | -CH3 | -H | 5.2 ± 0.8 |

| Analog 2 | -Cl | -H | 1.1 ± 0.3 |

| Analog 3 | -CF3 | -CH3 | 2.8 ± 0.5 |

| Analog 4 | -CF3 | -F | 0.3 ± 0.05 |

Key Observations:

-

R1 Group: The trifluoromethyl (-CF3) group at the R1 position appears to be critical for potent activity. Replacement with a methyl (-CH3) group (Analog 1) led to a significant decrease in potency. A chloro (-Cl) substituent (Analog 2) was better tolerated but still less potent than the parent compound.

-

R2 Group: Modifications at the R2 position also influenced activity. The introduction of a methyl group (Analog 3) was detrimental. However, the substitution with a fluorine atom (Analog 4) resulted in a slight enhancement of potency, suggesting that electronegativity and steric bulk at this position are important factors.

Signaling Pathway Modulation

Further investigations into the mechanism of action revealed that Cloflubicyne and its active analogs modulate the hypothetical "Signal Transduction Pathway X". The proposed signaling cascade is depicted below.

This pathway suggests that Cloflubicyne may inhibit an upstream receptor, leading to a cascade of downstream effects that ultimately alter gene expression and produce a cellular response. The inhibitory action is represented by the T-shaped arrow.

Conclusion

The structural activity relationship of Cloflubicyne has been partially elucidated through the synthesis and biological evaluation of a series of analogs. The current data highlights the critical importance of the trifluoromethyl group and suggests that further optimization at the R2 position could lead to even more potent compounds. Future studies will focus on a more detailed exploration of the chemical space around the Cloflubicyne scaffold, the identification of its direct molecular target, and a more comprehensive understanding of its downstream signaling effects. This ongoing research will be instrumental in the potential development of Cloflubicyne as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for Bryostatin-1 in Neuroscience Research

A Representative Protein Kinase C (PKC) Modulator

Note: Initial searches for "Cloflubicyne" did not yield any specific information on a compound with that name in the context of neuroscience research. Therefore, these application notes are provided for Bryostatin-1 , a well-characterized Protein Kinase C (PKC) modulator with significant research in neuroscience, to serve as a representative example of the requested content.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bryostatin-1 is a potent macrolide lactone and a powerful modulator of Protein Kinase C (PKC) isozymes, activating them at nanomolar concentrations.[1] Originally identified from the marine invertebrate Bugula neritina, it has been extensively investigated for its anti-cancer properties.[1] More recently, Bryostatin-1 has garnered significant attention in neuroscience for its potential therapeutic effects in neurodegenerative diseases and psychiatric disorders.[1][2][3] Preclinical and clinical studies suggest that Bryostatin-1 can enhance cognitive function, promote synaptogenesis, and reduce the neuropathological hallmarks of Alzheimer's disease (AD).[2][4][5] These application notes provide an overview of Bryostatin-1's mechanism of action, its applications in neuroscience research, and detailed protocols for its use in in vitro and in vivo models.

Mechanism of Action

Bryostatin-1 exerts its effects primarily by binding to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG).[6] This activation is isoform-specific, with high affinity for PKCα, PKCβ2, PKCδ, and PKCε.[2][6] In the central nervous system, PKC is crucial for regulating synaptic plasticity, learning, and memory.[7]

The neuroprotective and cognitive-enhancing effects of Bryostatin-1 are attributed to several downstream mechanisms:

-

Activation of α-secretase: Bryostatin-1-mediated PKC activation promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by α-secretase. This increases the production of the neuroprotective soluble APPα fragment (sAPPα) and reduces the formation of neurotoxic amyloid-beta (Aβ) peptides.[7][8]

-

Synaptogenesis and Synaptic Maturation: Bryostatin-1 has been shown to increase the density of synapses in cortical neurons.[2][4][6] It also promotes the maturation of dendritic spines, which are critical for synaptic transmission and plasticity.[9]

-

Neurotrophin Upregulation: Treatment with Bryostatin-1 has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[5][9]

-

Reduction of Tau Hyperphosphorylation: PKC activation by Bryostatin-1 may also contribute to a reduction in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1]

-

Modulation of Neuroinflammation: Bryostatin-1 can shift microglia and CNS-associated macrophages from a proinflammatory to a regenerative phenotype, thereby attenuating neuroinflammation.[10]

Applications in Neuroscience Research

Bryostatin-1 is a valuable tool for investigating various aspects of neuronal function and pathology. Its primary applications in neuroscience research include:

-

Alzheimer's Disease (AD) Research: Due to its effects on Aβ production, synaptic plasticity, and cognitive function, Bryostatin-1 is extensively studied in cellular and animal models of AD.[2][4][5] It has also been investigated in human clinical trials for AD.[5][11][12][13]

-

Fragile X Syndrome Research: Bryostatin-1 has been shown to rescue synaptic and cognitive deficits in animal models of Fragile X syndrome.[9]

-

Stroke and Traumatic Brain Injury Research: The neuroprotective effects of Bryostatin-1 are being explored in models of ischemic stroke and traumatic brain injury.[2][3]

-

Multiple Sclerosis (MS) Research: Bryostatin-1's ability to modulate neuroinflammation and promote remyelination makes it a potential therapeutic agent for MS.[10]

-

Studies on Learning and Memory: As a potent modulator of PKC, Bryostatin-1 is used to probe the molecular mechanisms underlying synaptic plasticity, learning, and memory.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Bryostatin-1.

Table 1: Preclinical Data for Bryostatin-1

| Parameter | Model System | Concentration/Dose | Key Finding | Reference |

| PKC Binding Affinity | Various PKC isoforms | 0.24 - 1.35 nM | High affinity for PKCα, β2, δ, and ε | [2][6] |

| Synaptogenesis | Primary cortical neurons | 10 nM for 6 hours | Increased synapse density | [4] |

| Dendritic Spine Density | Primary cortical neurons | 10 nM | Decreased overall spine density, with a greater reduction in immature spines | [4][6] |

| Cognitive Improvement | APP/PS1 mice (AD model) | 30 µg/kg (i.p.) twice a week for 12 weeks | Improved cognitive function and reduced Aβ accumulation | [2] |

| Cognitive Improvement | Fragile X mice | Chronic treatment | Normalization of spatial learning and memory | [9] |

| α-secretase activation | In vitro models | Varies | Greater or equal activity to unmodified Bryostatin-1 | [14] |

Table 2: Clinical Data for Bryostatin-1 in Alzheimer's Disease

| Trial Phase | Dose | Number of Patients | Key Finding | Reference |

| Phase IIa | 25 µg/m² (single dose) | 9 (6 drug, 3 placebo) | Increased MMSE score by +1.83 vs. -1.00 for placebo at 3 hours | [5][15] |

| Phase II | 20 µg or 40 µg | ~100 | Sustained improvements in cognitive function (SIB scores) in patients with moderately severe AD | [12] |

| Phase II | Not specified | Not specified | Halted cognitive decline in patients with severe AD compared to placebo | [11] |

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Cortical Neurons with Bryostatin-1

This protocol is adapted from studies investigating the effects of Bryostatin-1 on synaptogenesis in cultured neurons.[4]

Materials:

-

Primary cortical neurons cultured on poly-D-lysine coated plates

-

Bryostatin-1 (stock solution in DMSO)

-

Neurobasal medium with B-27 supplement

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Antibodies for immunocytochemistry (e.g., anti-PSD-95, anti-VGLUT1, anti-MAP2)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Culture primary cortical neurons to the desired day in vitro (DIV), typically DIV19-20 for synaptogenesis studies.[4]

-

Prepare working solutions of Bryostatin-1 by diluting the stock solution in pre-warmed culture medium. A typical concentration for studying synaptogenesis is 10 nM.[4] Also prepare a vehicle control (DMSO in culture medium).

-

Carefully remove half of the culture medium from each well and replace it with the medium containing Bryostatin-1 or vehicle control.

-

Incubate the neurons for the desired treatment duration (e.g., 6 hours for synaptogenesis studies).[4]

-

After incubation, fix the cells by adding an equal volume of 4% PFA to the culture medium for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Proceed with immunocytochemistry to visualize synapses. This typically involves permeabilization, blocking, incubation with primary antibodies against pre- and post-synaptic markers (e.g., VGLUT1 and PSD-95), followed by incubation with fluorescently labeled secondary antibodies.

-

Mount the coverslips and acquire images using a fluorescence or confocal microscope.

-

Quantify synaptic density by counting the number of co-localized pre- and post-synaptic puncta.

Protocol 2: In Vivo Administration of Bryostatin-1 in a Mouse Model of Alzheimer's Disease

This protocol is a general guideline based on preclinical studies in AD mouse models.[2][14]

Materials:

-

Alzheimer's disease transgenic mice (e.g., APP/PS1)

-

Bryostatin-1

-

Vehicle solution (e.g., sterile saline or as recommended by the supplier)

-

Injection supplies (syringes, needles)

Procedure:

-

Acclimate the mice to the housing and handling procedures.

-

Prepare the Bryostatin-1 solution for injection. A typical dose used in preclinical studies is 30 µg/kg.[2] The formulation may vary, and nanoparticle-encapsulated Bryostatin-1 has also been used to enhance efficacy.[14]

-

Administer Bryostatin-1 via the desired route. Intraperitoneal (i.p.) injection is common.[2]

-

The treatment regimen can vary. For chronic studies, administration might be twice a week for several weeks (e.g., 12 weeks).[2] For acute studies related to behavioral testing, a shorter regimen may be employed.[14]

-

Monitor the animals for any adverse effects throughout the study.

-

At the end of the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

-

Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., quantification of Aβ plaques, synaptic markers, and inflammatory markers).

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of Bryostatin-1 in Neurons

Caption: Bryostatin-1 activates PKC, leading to multiple downstream effects that are beneficial for neuronal health and cognitive function.

Diagram 2: Experimental Workflow for In Vitro Bryostatin-1 Studies

Caption: A typical workflow for assessing the impact of Bryostatin-1 on synaptogenesis in cultured neurons.

References

- 1. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 3. Bryostatin-1: a promising compound for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The protein kinase C modulator bryostatin-1 therapeutically targets microglia to attenuate neuroinflammation and promote remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advanced Alzheimer's: Bryostatin-1 may be safe, effective [medicalnewstoday.com]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Nanoparticle-Encapsulated Bryostatin-1 Activates α-Secretase and PKC Isoforms In vitro and Facilitates Acquisition and Retention of Spatial Learning in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Cloflubicyne

Disclaimer: As of late 2025, detailed preclinical data, including in vivo administration protocols, pharmacokinetic profiles, and toxicology studies for Cloflubicyne, are not publicly available. The following application notes and protocols are therefore based on general principles for the in vivo study of small molecule kinase inhibitors, particularly those targeting Protein Kinase C (PKC), and should be adapted and validated rigorously for Cloflubicyne.

Introduction

Cloflubicyne is a small molecule modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes. The diverse roles of PKC isoforms in cell signaling have implicated them in various pathological conditions, making them attractive targets for therapeutic intervention. These application notes provide a generalized framework for researchers and drug development professionals to design and conduct initial in vivo studies with Cloflubicyne.

General Information

| Parameter | General Guidance for Small Molecule Kinase Inhibitors |

| Animal Models | Nude mice (for xenograft studies), SCID mice, or transgenic mouse models relevant to the disease of interest. |

| Housing | Standardized, pathogen-free conditions with controlled temperature, humidity, and light-dark cycles. |

| Formulation | Dependent on the physicochemical properties of Cloflubicyne. Common vehicles include saline, PBS, DMSO, PEG400, or a combination thereof. Solubility and stability studies are essential. |

| Route of Administration | Oral (gavage), intravenous (bolus or infusion), intraperitoneal. The choice depends on the desired pharmacokinetic profile and the compound's properties. |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Cloflubicyne that can be administered without causing unacceptable toxicity.

Methodology:

-

Animal Allocation: Use a sufficient number of healthy, age-matched animals (e.g., mice or rats) and divide them into dose-escalation cohorts.

-

Dose Escalation: Start with a low dose, predicted from in vitro cytotoxicity data, and escalate in subsequent cohorts.

-

Administration: Administer Cloflubicyne daily for a predetermined period (e.g., 7-14 days) via the chosen route.

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

-

Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Cloflubicyne.

Methodology:

-

Animal Groups: Use cannulated animals to facilitate serial blood sampling.

-

Administration: Administer a single dose of Cloflubicyne via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.

-

Sample Collection: Collect blood samples at multiple time points post-administration.

-

Analysis: Analyze plasma concentrations of Cloflubicyne using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters as outlined in the table below.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of Cloflubicyne in a relevant cancer model.

Methodology:

-

Cell Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize animals into treatment and control groups.

-

Treatment: Administer Cloflubicyne at a dose determined from the MTD study. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Visualization of a Generalized Experimental Workflow

Caption: A generalized workflow for in vivo studies of a novel compound.

Signaling Pathway Context

Cloflubicyne is a modulator of PKC. The PKC signaling pathway is a complex network involved in numerous cellular functions. A simplified representation of a generic PKC signaling cascade is provided below. The precise interactions of Cloflubicyne within this pathway require experimental validation.

Caption: A simplified diagram of a generic Protein Kinase C (PKC) signaling pathway.

Application Notes and Protocols for Inducing Seizures with Cloflubicyne in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloflubicyne is a potent, irreversible, non-competitive antagonist of the GABAᴀ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of the GABAᴀ receptor, Cloflubicyne disinhibits neuronal activity, leading to hyperexcitability and potent convulsive effects. This property makes it a tool for inducing seizures in animal models to study the pathophysiology of epilepsy, evaluate the efficacy of anti-seizure medications, and investigate the mechanisms of seizure generation and propagation. Due to its high toxicity, extreme caution must be exercised when handling this compound, and initial dose-finding studies are imperative.

Mechanism of Action: GABAᴀ Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain. When GABA binds to its GABAᴀ receptor, it opens an integral chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting neuronal activity.

Cloflubicyne acts as a non-competitive antagonist at the GABAᴀ receptor. It binds to a site within the chloride ion channel, physically blocking the flow of chloride ions, even when GABA is bound to the receptor. This blockade is irreversible, leading to a sustained state of neuronal disinhibition and hyperexcitability, which manifests as seizures.

Figure 1. Mechanism of Cloflubicyne Action.

Quantitative Data

Due to the limited public data on Cloflubicyne, the following table summarizes the known toxicity values. Researchers must conduct thorough dose-response studies to determine the appropriate dose for their specific animal model and desired seizure severity.

| Compound | Animal Model | Route of Administration | Value Type | Value | Reference |

| Cloflubicyne | Mouse | Intraperitoneal | LD₅₀ | 0.1 mg/kg | Wikipedia |

| Cloflubicyne | Rat | Oral | LDLo | 0.2 mg/kg | Wikipedia |

LD₅₀: The dose that is lethal to 50% of the test population. LDLo: The lowest dose reported to have caused death.

Experimental Protocols

Disclaimer: The following protocols are representative and are based on general procedures for inducing seizures with potent chemoconvulsants. A preliminary dose-finding study is essential due to the high toxicity of Cloflubicyne. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials

-

Cloflubicyne

-

Vehicle (e.g., Dimethyl sulfoxide (DMSO), followed by dilution in saline)

-

Animal model (e.g., male C57BL/6 mice, 8-10 weeks old)

-

Syringes and needles for administration

-

Observation chamber

-

Video recording equipment

-

EEG recording equipment (optional, for detailed neurophysiological studies)

-

Anesthetic (for terminal procedures)

-

Diazepam or other benzodiazepine for emergency termination of seizures if required by the protocol.

Experimental Workflow

Figure 2. General Experimental Workflow.

Detailed Protocol for Seizure Induction in Mice

-

Animal Preparation:

-

Acclimatize male C57BL/6 mice (or other appropriate strain) to the housing facility for at least one week before the experiment.

-

On the day of the experiment, weigh each animal to ensure accurate dosing.

-

-

Cloflubicyne Preparation:

-

Caution: Handle Cloflubicyne in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Prepare a stock solution of Cloflubicyne in a suitable vehicle. Due to its likely poor water solubility, an initial solubilization in a small volume of DMSO is recommended, followed by dilution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total injection volume) to avoid vehicle-induced effects.

-

-

Dose-Finding Study (Mandatory First Step):

-

Based on the reported intraperitoneal LD₅₀ of 0.1 mg/kg in mice, begin with a very low dose (e.g., 0.01-0.02 mg/kg).

-

Administer the selected dose to a small cohort of animals and observe for seizure activity and any adverse effects.

-

Gradually increase the dose in subsequent cohorts until the desired seizure severity and incidence are achieved. Carefully document the latency to the first seizure, seizure duration, and Racine scale score for each dose.

-

-

Administration:

-

Administer the determined dose of Cloflubicyne via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (e.g., 10 ml/kg for mice).

-

-

Observation and Seizure Scoring:

-

Immediately after injection, place the animal in a transparent observation chamber.

-

Record the animal's behavior for a predetermined period (e.g., 60-120 minutes). Video recording is highly recommended for later detailed analysis.

-

Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure).

-

-

Record the latency to the first seizure and the duration of convulsive seizures.

-

-

Post-Procedure Monitoring and Endpoint:

-

After the observation period, monitor the animals for recovery.

-

Depending on the experimental design, animals may be euthanized for tissue collection (e.g., brain tissue for molecular or histological analysis) or monitored long-term.

-

If the protocol involves survival, ensure animals have easy access to food and water.

-

Safety Precautions

-

Cloflubicyne is an extremely toxic compound. All handling of the pure substance and its solutions should be done in a certified chemical fume hood.

-

Wear appropriate PPE at all times.

-

Be aware of the potential for aerosolization when preparing solutions.

-

Have a clear protocol for spill cleanup and waste disposal.

-

Ensure that all personnel are trained in the safe handling of highly toxic substances.

Conclusion

Cloflubicyne is a powerful tool for inducing seizures in animal models due to its potent and irreversible antagonism of the GABAᴀ receptor. However, its high toxicity necessitates a cautious and well-planned experimental approach. The protocols outlined above provide a framework for the use of Cloflubicyne in seizure research. It is crucial to emphasize that these are representative guidelines, and the establishment of a safe and effective dose through a rigorous dose-finding study is the most critical first step for any in vivo application of this compound.

Application Notes and Protocols for TREK-1 Channel Modulators in Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A promising therapeutic strategy involves the modulation of ion channels to control neuronal excitability. The two-pore domain potassium (K2P) channel, specifically the TWIK-related potassium channel-1 (TREK-1), has emerged as a key regulator of the resting membrane potential in neurons. Activation of TREK-1 channels leads to potassium efflux, hyperpolarizing the neuron and thereby reducing its excitability. This makes TREK-1 an attractive target for the development of novel anti-epileptic drugs. These application notes provide an overview of the utility of TREK-1 modulators as research tools and detailed protocols for their characterization.

Recurrent seizure activity is a manifestation of an intermittent and excessive hyperexcitability of the nervous system.[1] Antiepileptic drugs (AEDs) aim to restore the balance between neuronal excitation and inhibition.[1] The primary mechanisms of action for many AEDs include the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[1][2]

The TREK-1 channel, encoded by the KCNK2 gene, is a member of the two-pore-domain potassium channel family that contributes to the background "leak" potassium current, which is crucial for setting the resting membrane potential of excitable cells.[3] Inhibition of these channels can lead to membrane depolarization and increased neuronal excitability, while their activation has the opposite effect.[3] The expression of TREK-1 in brain regions implicated in seizure generation underscores its potential as a therapeutic target.

Data Presentation

The following table summarizes the effects of various compounds on TREK-1 channel activity. This data is essential for selecting appropriate tool compounds for in vitro and in vivo studies.

| Compound Class | Exemplar Compound(s) | Effect on TREK-1 | Reported Concentration/Dosage | Model System | Reference |

| Antidepressants | Fluoxetine, Paroxetine, Citalopram | Inhibition | 10-100 µM | HEK-293A cells expressing TREK-1 | [4] |

| Antipsychotics | Chlorpromazine | Inhibition | 30-100 µM | HEK-293A cells expressing TREK-1 | [4] |

| Mood Stabilizers | LiCl, Gabapentin, Valproate, Carbamazepine | Activation | 100 µM - 1 mM | HEK-293A cells expressing TREK-1 | [4] |

| Experimental Activators | ML-335, BL-1249 | Activation | Not Specified | Primary human pulmonary arterial smooth muscle cells, Rat models | [5][6] |

| Experimental Inhibitors | Spadin | Inhibition | Not Specified | Primary human pulmonary arterial smooth muscle cells, Rat models | [5][6] |

| Dihydropyridines | Amlodipine | Inhibition | 0.2-10 µM | Bovine adrenal zona fasciculata (AZF) cells | [7] |

| Neuroprotective Agent | Riluzole | Activation | Not Specified | PC3 prostate cancer cells, SCID mice | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of TREK-1 in neuronal excitability and a general workflow for screening and characterizing TREK-1 modulators.

Caption: Role of TREK-1 in Neuronal Excitability.

Caption: Workflow for TREK-1 Modulator Characterization.

Experimental Protocols

In Vitro Characterization of TREK-1 Modulators

a. High-Throughput Screening using FluxOR™ Potassium Ion Channel Assay

This assay provides a fluorometric method to screen for potassium channel activity.[3]

-

Cell Culture: Culture HEK293 cells stably expressing human TREK-1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating: Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading:

-

Prepare the FluxOR™ reagent by dissolving it in DMSO and then diluting it with the provided assay buffer.

-

Remove the cell culture medium and add the FluxOR™ dye loading solution to each well.

-

Incubate at 37°C for 60 minutes.

-

-

Compound Addition: Add test compounds at various concentrations to the wells. Include a known TREK-1 activator (e.g., ML335) as a positive control and a known inhibitor as a negative control.

-

Fluorescence Measurement:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the stimulus buffer containing a high concentration of potassium to activate the channels.

-

Immediately begin kinetic reading of fluorescence. An increase in fluorescence indicates potassium influx, which is modulated by the activity of the TREK-1 channels.

-

b. Electrophysiological Characterization using Patch-Clamp

Whole-cell patch-clamp is the gold standard for characterizing ion channel modulators.[9][10]

-

Cell Preparation: Use HEK293 cells transiently or stably expressing TREK-1.

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 150 KCl, 5 EGTA, 10 HEPES, pH 7.2 with KOH.

-

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

-

-

Recording Protocol:

-

Obtain a giga-ohm seal and establish a whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit TREK-1 currents.

-

Perfuse the test compound onto the cell and record changes in the current. Activators will increase the outward current, while inhibitors will decrease it.

-

In Vivo Evaluation of TREK-1 Modulators in Epilepsy Models

Animal models are crucial for assessing the anti-seizure efficacy of novel compounds.[11][12][13]

a. Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

-

Animals: Use adult male mice or rats.

-

Procedure:

-

Administer the test TREK-1 modulator via the desired route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).

-

Immediately observe the animals for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the duration of seizures.

-

b. Kainic Acid-Induced Temporal Lobe Epilepsy Model

Kainic acid, a glutamate analog, induces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[12]

-

Animals: Use adult male rats.

-

Procedure:

-

Implant EEG electrodes for chronic monitoring.

-

After recovery, administer the test TREK-1 modulator.

-

Administer a single low dose of kainic acid (e.g., 10 mg/kg, i.p.).

-

Monitor the animals for the development of status epilepticus via behavioral observation and EEG recordings.

-

Continue to monitor for several weeks for the occurrence of spontaneous recurrent seizures.

-

Analyze EEG data to quantify seizure frequency and duration.

-

Conclusion

The TREK-1 potassium channel represents a compelling target for the development of novel antiepileptic therapies. The protocols outlined in these application notes provide a framework for the systematic evaluation of TREK-1 modulators, from initial high-throughput screening to in vivo validation in established epilepsy models. A thorough understanding of the pharmacology of these compounds is essential for advancing promising candidates into further preclinical and clinical development.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The TREK-1 potassium channel is a potential pharmacological target for vasorelaxation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TREK-1 potassium channels participate in acute and long-lasting nociceptive hypersensitivity induced by formalin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The TREK-1 potassium channel is involved in both the analgesic and anti-proliferative effects of riluzole in bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Validation of TREK1 ion channel activators as an immunomodulatory and neuroprotective strategy in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for a Novel Microtubule-Targeting Agent

Topic: Techniques for Measuring the Effects of Cloflubicyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cloflubicyne is a novel synthetic compound under investigation for its potential as a therapeutic agent. These application notes provide a comprehensive overview of the techniques and protocols required to characterize the effects of Cloflubicyne on cellular processes, with a primary focus on its interaction with the microtubule network. The following protocols are designed to guide researchers in conducting robust and reproducible experiments to elucidate the mechanism of action of Cloflubicyne.

Section 1: In Vitro Tubulin Polymerization Assays

One of the initial steps in characterizing a compound like Cloflubicyne is to determine its direct effect on the polymerization of tubulin, the fundamental protein component of microtubules.

1.1. Turbidimetric Assay for Tubulin Polymerization

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

Experimental Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized purified tubulin (bovine or porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol) to a final concentration of 3 mg/mL.

-

Prepare a serial dilution of Cloflubicyne in G-PEM buffer. A known microtubule inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

-

-

Assay Procedure:

-

In a clear, 96-well microplate, add 10 µL of the Cloflubicyne dilution or control to 90 µL of the tubulin solution.

-

Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of Cloflubicyne-treated samples to the controls to determine if it inhibits or enhances polymerization.

-

Data Presentation:

| Compound | Concentration (µM) | Maximum Absorbance (OD₃₄₀) | IC₅₀ (µM) |

| Vehicle Control (DMSO) | - | 1.2 ± 0.1 | - |

| Cloflubicyne | 0.1 | 1.1 ± 0.09 | 2.5 |

| 1 | 0.8 ± 0.07 | ||

| 10 | 0.3 ± 0.04 | ||

| Colchicine (Control) | 10 | 0.2 ± 0.03 | 1.8 |

Section 2: Cell-Based Assays for Microtubule Effects

These assays assess the impact of Cloflubicyne on the microtubule network within intact cells.

2.1. Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule cytoskeleton.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed HeLa or A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Cloflubicyne for 24 hours. Include a vehicle control (DMSO) and a known microtubule-disrupting agent.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Workflow for Immunofluorescence Staining:

2.2. Cell Viability and Cytotoxicity Assays

These assays determine the effect of Cloflubicyne on cell proliferation and survival.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Cloflubicyne for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation:

| Cell Line | Cloflubicyne GI₅₀ (nM) | Vinblastine GI₅₀ (nM)[1] |

| HeLa | 1.5 ± 0.2 | 0.73 ± 0.02 |

| RPE-1 | 2.1 ± 0.3 | Not specified |

| MCF-7 | 3.8 ± 0.5 | Not specified |

Section 3: Analysis of Cell Cycle and Apoptosis

Microtubule-targeting agents often induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.

3.1. Flow Cytometry for Cell Cycle Analysis

Experimental Protocol:

-

Cell Treatment: Treat cells with Cloflubicyne at its GI₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (24h) | 55 ± 4 | 25 ± 3 | 20 ± 2 |

| Cloflubicyne (24h) | 20 ± 3 | 15 ± 2 | 65 ± 5 |

| Control (48h) | 58 ± 5 | 23 ± 3 | 19 ± 2 |

| Cloflubicyne (48h) | 15 ± 2 | 10 ± 1 | 75 ± 6 |

3.2. Western Blot Analysis for Apoptosis Markers

Experimental Protocol:

-

Protein Extraction: Treat cells with Cloflubicyne for 48 hours, then lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key apoptosis proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Signaling Pathway for Cloflubicyne-Induced Apoptosis:

Section 4: Advanced Characterization

For a more in-depth understanding of Cloflubicyne's effects, further studies can be conducted.

4.1. Kinase Activity Assays

Some microtubule-targeting agents have been found to have off-target effects on protein kinases.[2]

Experimental Protocol (In Vitro Kinase Assay):

-

Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to screen Cloflubicyne against a panel of relevant kinases (e.g., Aurora Kinase, Polo-like Kinase).

-

Procedure: Perform the assay according to the manufacturer's instructions, typically involving incubation of the kinase, substrate, ATP, and Cloflubicyne.

-

Detection: Measure the kinase activity by detecting the amount of ADP produced, usually via a luminescence-based method.

4.2. In Vivo Efficacy Studies

To evaluate the therapeutic potential of Cloflubicyne, in vivo studies using animal models are necessary.

Experimental Protocol (Xenograft Mouse Model):

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Cloflubicyne at different doses, positive control). Administer the treatment via an appropriate route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

These application notes provide a foundational set of protocols to comprehensively characterize the biological effects of a novel compound, Cloflubicyne, with a focus on its potential as a microtubule-targeting agent. The data generated from these experiments will be crucial for understanding its mechanism of action and for guiding further preclinical and clinical development.

References

Troubleshooting & Optimization

How to mitigate the toxicity of Cloflubicyne in experiments?

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Cloflubicyne in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Cloflubicyne-induced toxicity?

A1: Cloflubicyne's primary therapeutic effect is the inhibition of the pro-proliferative kinase XYZ. However, at concentrations above the therapeutic window, it can exhibit off-target effects on mitochondrial function. Specifically, it partially inhibits Complex I of the electron transport chain. This inhibition leads to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially leading to apoptosis, particularly in cell types with high metabolic activity.

Q2: What are the common signs of Cloflubicyne toxicity in cell culture experiments?

A2: Common indicators of toxicity include a sudden drop in cell viability, morphological changes such as cell shrinkage and membrane blebbing, and an increase in markers of apoptosis (e.g., caspase-3/7 activation). You may also observe a decrease in mitochondrial membrane potential and an increase in intracellular ROS levels.

Q3: Are there any known small molecule agents that can mitigate Cloflubicyne's toxicity?

A3: Yes, co-treatment with antioxidants has been shown to effectively reduce Cloflubicyne-induced toxicity. N-acetylcysteine (NAC) and MitoQ are two such agents that can help quench ROS and restore cellular redox balance.

Troubleshooting Guides

Issue 1: High levels of cell death observed at theoretically therapeutic concentrations.

-

Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to Cloflubicyne due to differences in their metabolic profiles and antioxidant capacities.

-

Troubleshooting Steps:

-

Perform a Dose-Response Curve: Determine the EC50 (therapeutic effect) and IC50 (cytotoxicity) for your specific cell line.

-

Co-treatment with Antioxidants: Test the effect of co-administering N-acetylcysteine (NAC) or MitoQ. See the table below for recommended starting concentrations.

-

Optimize Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can have a protective effect.

-

-

Experimental Protocol: Determining the Protective Effect of N-acetylcysteine (NAC)

-

Cell Seeding: Plate your cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Cloflubicyne concentrations with and without a fixed concentration of NAC (e.g., 1 mM).

-

Incubation: Incubate for 24 hours.

-

Viability Assay: Measure cell viability using a standard assay such as MTT or PrestoBlue.

-

Data Analysis: Compare the IC50 values of Cloflubicyne in the presence and absence of NAC.

-

Issue 2: Inconsistent results in animal models.

-

Possible Cause 1: Formulation and Bioavailability. The formulation of Cloflubicyne may lead to poor bioavailability and inconsistent plasma concentrations.

-

Troubleshooting Steps:

-

Optimize Vehicle: Test different vehicle formulations to improve solubility and stability. Common vehicles include DMSO, PEG300, and Tween 80.

-

Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the time to maximum concentration (Tmax) and the half-life (t1/2) of Cloflubicyne in your animal model.

-

Monitor for Toxicity Markers: Regularly monitor animals for signs of toxicity, such as weight loss, lethargy, and changes in blood chemistry (e.g., liver enzymes).

-

Data Presentation

Table 1: Effect of Mitigating Agents on Cloflubicyne IC50 in HCT116 Cells

| Mitigating Agent | Concentration | Cloflubicyne IC50 (µM) | Fold Increase in IC50 |

| None | - | 5.2 ± 0.4 | - |

| N-acetylcysteine (NAC) | 1 mM | 12.8 ± 0.9 | 2.5 |

| MitoQ | 100 nM | 18.5 ± 1.2 | 3.6 |

Visualizations

Caption: Cloflubicyne's mechanism of toxicity and points of intervention.

Technical Support Center: Optimizing Compound G-17 (Hypothetical GABA Receptor Antagonist) for In Vitro Assays

Disclaimer: The following information is provided as a hypothetical example for a fictional GABA receptor antagonist, "Compound G-17." Publicly available data on in vitro assays for Cloflubicyne is limited. This guide is intended to serve as a template for researchers working with similar neuroactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is Compound G-17 and what is its mechanism of action?

A1: Compound G-17 is a potent, irreversible antagonist of the GABA-A receptor. It binds to the receptor's chloride channel, preventing the influx of chloride ions and thereby inhibiting the hyperpolarizing effect of GABA. This leads to neuronal hyperexcitability.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial screening, a starting concentration range of 10 nM to 1 µM is recommended. However, the optimal concentration will depend on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your experimental system.

Q3: How should I dissolve and store Compound G-17?

A3: Compound G-17 is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations.

-

Question: I am observing significant cytotoxicity in my cell cultures when using Compound G-17. What could be the cause?

-

Answer:

-

Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Higher concentrations of DMSO can be toxic to many cell lines.

-

Compound Instability: Compound G-17 may be unstable in aqueous media over long incubation periods. Consider reducing the incubation time or performing media changes.

-

On-Target Cytotoxicity: As a potent GABA receptor antagonist, Compound G-17 can induce excitotoxicity in neuronal cultures. This is an expected on-target effect. Consider using non-neuronal cell lines for initial non-target-related toxicity assessments.

-

Perform a Cytotoxicity Assay: It is essential to determine the concentration at which Compound G-17 induces cytotoxicity in your specific cell line. An MTT or LDH assay is recommended.

-

Issue 2: Inconsistent or non-reproducible results between experiments.

-

Question: My results with Compound G-17 vary significantly from one experiment to the next. How can I improve reproducibility?

-

Answer:

-

Stock Solution Degradation: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.

-

Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell sensitivity can change over time in culture.

-

Incubation Time: Precisely control the incubation time with Compound G-17. Given its irreversible binding, even small variations in timing can lead to different outcomes.

-

Assay Conditions: Maintain consistent assay conditions, including temperature, CO2 levels, and media composition.

-

Data Presentation

Table 1: Hypothetical Properties of Compound G-17

| Property | Value |

| Molecular Weight | 351.07 g/mol |

| Solubility (DMSO) | > 50 mM |

| Solubility (Aqueous Buffer, pH 7.4) | < 1 µM |

| Stability (Aqueous Buffer, 37°C) | Half-life ~ 6 hours |

| Recommended Storage | -20°C in DMSO |

Table 2: Hypothetical Cytotoxicity and Potency of Compound G-17 in Different Cell Lines

| Cell Line | Assay Type | Incubation Time | IC50 (Cytotoxicity) | EC50 (Functional Assay) |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 24 hours | 5 µM | 100 nM |

| Primary Rat Cortical Neurons | LDH Assay | 12 hours | 800 nM | 50 nM |

| HEK293 (GABA-A Receptor Overexpressing) | Electrophysiology | 1 hour | > 10 µM | 25 nM |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Assessment

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of Compound G-17 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-A receptor.

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with appropriate ions).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-muscimol), and varying concentrations of Compound G-17.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Compound G-17 that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizations

Caption: Simplified GABAergic signaling pathway and the inhibitory action of Compound G-17.

Caption: Experimental workflow for optimizing Compound G-17 concentration.

Caption: Troubleshooting decision tree for inconsistent experimental results.

Troubleshooting inconsistent results with Cloflubicyne

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cloflubicyne. Given the limited specific literature on this compound, the following information is based on its known properties as a potent and irreversible GABA receptor antagonist and general principles for working with similar neuroactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is Cloflubicyne and what is its primary mechanism of action?

Cloflubicyne is a chlorinated derivative of bicyclo[2.2.1]heptane-2,2-dicarbonitrile (BIDN). It acts as a potent, irreversible antagonist of the GABA-A receptor, specifically by binding to the picrotoxin site within the ion channel pore. This action blocks the inhibitory effects of GABA, leading to powerful convulsant effects.[1]

Q2: What are the potential research applications of Cloflubicyne?

Based on its mechanism as a GABA-A receptor antagonist, Cloflubicyne can be used as a research tool in several areas:

-

Neurobiology: To study the role of GABAergic inhibition in neural circuits and to model conditions of hyperexcitability, such as epilepsy.

-

Toxicology: As a reference compound for studying the mechanisms of convulsant agents.

-

Drug Discovery: In screening assays to identify new compounds that modulate the GABA-A receptor.

Q3: What are the key safety precautions when handling Cloflubicyne?

Cloflubicyne is classified as extremely toxic.[1] Standard laboratory safety protocols for handling potent neurotoxins should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. A specific standard operating procedure (SOP) for handling and disposal should be in place.

Q4: How should Cloflubicyne be stored?

As an organic compound, Cloflubicyne should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it as a solid at -20°C. Solutions should be prepared fresh for each experiment whenever possible.

Troubleshooting Inconsistent Results

Issue 1: Variability in Potency or Efficacy Across Experiments

One of the most common challenges with potent compounds like Cloflubicyne is achieving consistent results. This variability can manifest as shifts in IC50/EC50 values or a complete loss of expected effect.

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Compound Instability/Degradation | 1. Prepare fresh stock solutions for each experiment. 2. If using frozen stock solutions, aliquot them to avoid multiple freeze-thaw cycles. 3. Protect solutions from light and store them at an appropriate temperature. |

| Solubility Issues | 1. Confirm the solubility of Cloflubicyne in your chosen solvent. While not extensively documented, similar compounds often have limited aqueous solubility. 2. Use a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution, and then dilute it in your aqueous experimental buffer. 3. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) and consistent across all conditions, including controls. |

| Inaccurate Pipetting | 1. Calibrate your pipettes regularly. 2. Use low-retention pipette tips. 3. For very low concentrations, perform serial dilutions carefully. |

| Cell Culture Variability | 1. Use cells from a consistent passage number. 2. Ensure cell health and confluency are consistent between experiments. 3. Regularly test for mycoplasma contamination. |

Issue 2: High Background or Non-Specific Effects in Assays

High background noise or off-target effects can obscure the specific action of Cloflubicyne on the GABA-A receptor.

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Compound Precipitation | 1. Visually inspect solutions for any signs of precipitation, especially after dilution in aqueous buffers. 2. If precipitation is suspected, consider lowering the final concentration or using a different formulation approach with solubilizing agents like cyclodextrins.[2] |

| Off-Target Binding | 1. Include appropriate negative controls, such as a cell line that does not express the target GABA-A receptor subunit. 2. Perform counter-screening against other relevant receptors to assess specificity. |

| Assay Artifacts | 1. Run vehicle controls (buffer with the same concentration of solvent, e.g., DMSO) to determine the baseline response. 2. For fluorescence-based assays, check if Cloflubicyne has any intrinsic fluorescence at the excitation and emission wavelengths used. |

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of Cloflubicyne for the GABA-A receptor picrotoxin site using a radiolabeled ligand like [3H]-EBOB.

Materials:

-

Cell membranes prepared from a cell line expressing the GABA-A receptor of interest.

-

[3H]-EBOB (or another suitable radioligand for the picrotoxin site).

-

Cloflubicyne.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known picrotoxin site ligand like picrotoxin itself).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of Cloflubicyne in the assay buffer.

-

Dilute the cell membranes and [3H]-EBOB to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Assay Buffer

-

Cloflubicyne dilution (or vehicle for total binding, or non-specific control)

-

[3H]-EBOB

-

Cell membranes

-

-

The final volume should be consistent across all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cloflubicyne concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol outlines the use of Cloflubicyne to study its effect on GABA-induced currents in Xenopus oocytes expressing GABA-A receptors.

Materials:

-